Home > Products > Screening Compounds P114525 > 9,10-Didehydro Cabergoline
9,10-Didehydro Cabergoline - 1380085-95-9

9,10-Didehydro Cabergoline

Catalog Number: EVT-1443203
CAS Number: 1380085-95-9
Molecular Formula: C26H35N5O2
Molecular Weight: 449.599
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cabergoline, chemically known as (6aR,9R)-N-(2-hydroxy-3-(propan-2-ylamino)-2-(3H-indol-3-yl)ethyl)-5-propylp yrimidin-4-carboxamide, is a synthetic ergoline derivative with potent and long-lasting dopamine receptor agonist activity. It is primarily known for its high affinity for dopamine D2 receptors, particularly the D2 receptor subtype.

Cabergoline:

A practical synthesis of cabergoline involves reacting a 9,10-dihydrolysergic acid-derived amide with phenyl chloroformate, followed by ethylamine. This method provides a safer and more efficient alternative to the previously used hazardous reaction involving a large excess of ethyl isocyanate at high temperatures.

European Pharmacopoeial Impurities of Cabergoline:

The synthesis of European Pharmacopoeial impurities A, B, C, and D of cabergoline utilizes ergocryptine as a starting material. The process involves problematic oxidations of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid, achieved using activated DMSO and a Pinnick oxidation sequence.

This key precursor of cabergoline can be synthesized on an industrial scale using 2,2,2-trichloroethyl chloroformate. The process is optimized by rigorously removing water from the reaction system and utilizing an organic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) instead of alkali metal bicarbonate additives. This approach minimizes side reactions and improves product quality.

Cabergoline

Compound Description: Cabergoline, a potent dopamine D2 receptor agonist, is used to treat hyperprolactinemia and is being investigated for central nervous system disorders []. A practical synthesis of cabergoline involves reacting an amide with phenyl chloroformate, followed by ethylamine, to form the N-acylurea moiety []. European Pharmacopoeia outlines four impurities (A, B, C, and D) relevant to cabergoline manufacturing [].

N-6-Demethylated 9,10-Dihydrolysergic Acid Methyl Ester

Compound Description: This compound is a vital precursor in the synthesis of both cabergoline and pergolide, two significant ergoline derivatives []. Its industrial-scale preparation utilizes 2,2,2-trichloroethyl chloroformate and benefits from the catalytic action of 4-(N,N-dimethylamino)pyridine (DMAP), enabling efficient N-6 demethylation [].

9,10-Didehydro-N-methyl-(2-propynyl)-6-methyl-8-aminomethylergoline Bimaleate (LEK-8829)

Compound Description: LEK-8829 exhibits a unique pharmacological profile as a dopamine D1 receptor agonist and a D2 receptor antagonist [, , , , ]. Studies in animal models suggest potential therapeutic applications for LEK-8829 in treating schizophrenia, Parkinson's disease, and drug addiction due to its ability to restore dopamine receptor balance [, , , ].

9,10-Didehydro-N-methyl-N-(2-propynyl)-2-bromo-6-methylergoline-8-beta-carboxamide (LEK-8841)

Compound Description: LEK-8841 is another ergoline derivative with a similar binding profile to haloperidol, exhibiting high affinity for dopamine D2 and serotonin 5-HT2 receptors []. Unlike LEK-8829, LEK-8841 lacks mesolimbic selectivity and displays more pronounced sedative, anticholinergic, and hypotensive effects [].

Methylergonovine Maleate

Compound Description: This semi-synthetic ergoline alkaloid, used to prevent and control postpartum hemorrhage [, ], acts by stimulating uterine muscle contraction.

(+)-9,10-Didehydro-6-methylergolin-8-one

Compound Description: This compound serves as a crucial starting material in synthesizing various clavine-type ergot alkaloids, including setoclavine, isosetoclavine, and 9,10-dihydroisosetoclavine [].

9,10-Didehydro-6-methyl-8β-arylergolines

Compound Description: This series of compounds was synthesized to explore the structure-activity relationship of ergolines by replacing the carboxyl group of lysergic acid with aryl groups []. These derivatives showed modest prolactin-inhibiting and antimuricidal activities, with significant alpha-adrenergic and antiserotonin properties [].

(3β)-2,3-Dihydrolysergine

Compound Description: This compound is a potent and selective 5-HT1 receptor agonist. It displays long-lasting effects on serotonin turnover in the rat brain, increasing serotonin concentration and decreasing 5-HIAA levels [].

9-Deoxy-Δ9, Δ12-13,14-dihydroprostaglandin D2

Compound Description: This prostaglandin D2 (PGD2) metabolite is formed in human plasma, catalyzed by serum albumin [, ]. Although structurally different from ergolines, its potent inhibitory activity on L-1210 cultured cell growth makes it noteworthy [].

Overview

9,10-Didehydro Cabergoline is a derivative of Cabergoline, an ergot alkaloid and a potent dopamine receptor agonist primarily used to treat hyperprolactinemia and Parkinson's disease. It is characterized by the absence of two hydrogen atoms at the 9 and 10 positions of the Cabergoline structure, which may influence its pharmacological properties. Cabergoline itself is known for its long half-life and strong affinity for dopamine D2 receptors, making it effective in reducing prolactin levels in the body.

Source and Classification

9,10-Didehydro Cabergoline is synthesized from natural products such as ergocryptine and lysergol. It belongs to the class of small molecules known as dopamine agonists and is classified under ergot derivatives. The compound is often studied in pharmacological research due to its potential applications in treating various central nervous system disorders.

Synthesis Analysis

Methods

The synthesis of 9,10-Didehydro Cabergoline can be approached through several methods, often starting from ergocryptine or lysergol as precursors. One notable method involves:

  1. Starting Material: Ergocryptine or lysergol.
  2. Reagents: Use of activated dimethyl sulfoxide (DMSO) and specific oxidation sequences.
  3. Process: The synthesis typically involves a series of reactions including oxidation to form aldehydes or carboxylic acids, followed by cyclization to achieve the desired structure.

A detailed synthesis pathway might include:

  • Oxidation of 9,10-dihydrolysergol to generate intermediates.
  • Formation of the urea bond through reaction with isocyanates or chloroformates at elevated temperatures to yield Cabergoline derivatives.

This method has been refined to improve yield and reduce hazardous by-products commonly associated with traditional synthesis routes .

Molecular Structure Analysis

Structure and Data

The molecular formula for 9,10-Didehydro Cabergoline is C26H37N5O2C_{26}H_{37}N_{5}O_{2}, with a molecular weight of approximately 451.604 g/mol. The compound features a complex tetracyclic structure typical of ergot alkaloids, characterized by multiple rings and nitrogen atoms within its framework.

Key Structural Features:

  • Tetracyclic Framework: Consists of four interconnected rings.
  • Functional Groups: Includes an acylurea moiety which is crucial for its biological activity.
  • Chirality: The compound exhibits stereochemistry that can affect its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

9,10-Didehydro Cabergoline undergoes several chemical reactions that are critical for its synthesis and potential modifications:

  1. Oxidation Reactions: These are used to convert precursors into aldehyde or carboxylic acid forms.
  2. Formation of Urea Linkage: The reaction between an amide and an isocyanate or chloroformate leads to the formation of the urea bond essential for activity.
  3. Cyclization: Intramolecular reactions that stabilize the tetracyclic structure.

These reactions are often optimized to enhance yield and minimize side products, ensuring higher purity in the final product .

Mechanism of Action

Process and Data

The mechanism of action for 9,10-Didehydro Cabergoline primarily involves agonistic activity at dopamine D2 receptors. This interaction leads to:

  • Inhibition of Prolactin Secretion: By stimulating D2 receptors in the pituitary gland, it reduces prolactin levels effectively.
  • Central Nervous System Effects: Potential modulation of neurotransmitter release may contribute to its therapeutic effects in various CNS disorders.

Pharmacokinetic studies indicate that after administration, the compound exhibits a long half-life (approximately 63-69 hours), allowing for sustained action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses such as high-performance liquid chromatography (HPLC) are used to assess purity and stability during storage .

Applications

Scientific Uses

9,10-Didehydro Cabergoline has several applications in scientific research:

  • Pharmacological Studies: Investigated for its potential use in treating hyperprolactinemia, Parkinson's disease, and other CNS disorders due to its dopamine agonist properties.
  • Analytical Standards: Used as a reference compound in analytical chemistry for quality control in pharmaceutical formulations.
  • Research on Dopamine Receptor Mechanisms: Aids in understanding receptor interactions and developing new therapeutic agents targeting similar pathways.
Chemical Identity and Structural Characterization of 9,10-Didehydro Cabergoline

Molecular Structure and Stereochemical Configuration

9,10-Didehydro Cabergoline (CAS 1380085-95-9) is a synthetic ergoline alkaloid derivative with the molecular formula C₂₆H₃₅N₅O₂ and a molecular weight of 449.599 g/mol. Its IUPAC name is (6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide. The defining structural feature is the conjugated double bond between positions C9 and C10, replacing the single bond in cabergoline. This dehydrogenation creates a planar region in the molecule’s tetracyclic ergoline core, altering electron distribution and conformational flexibility [2] [5].

The compound retains the critical stereochemical elements of natural ergolines:

  • Absolute Configuration: Chiral centers at C5 (R), C8 (R), and C10 (R) maintain the (8β) stereochemistry essential for dopamine receptor affinity.
  • Spatial Orientation: The allyl group at position C7 and the urea-based side chain adopt equatorial positions relative to the ergoline core. Computational modeling predicts that the 9,10-didehydro modification constrains ring B in a half-chair conformation, potentially influencing receptor-binding pocket interactions [2] [7].

Table 1: Atomic Specifications of 9,10-Didehydro Cabergoline

PositionBond TypeStereochemistryFunctional Group Role
C6a–C10aSingle bondBridged ring junctionMaintains ergoline scaffold rigidity
C9–C10Double bondE-configurationIntroduces planarity and electron delocalization
C8Chiral centerR-configurationAnchors carboxamide side chain
N6Tertiary amineβ-orientationCritical for D2 receptor interaction

Comparative Analysis with Cabergoline and Related Ergoline Derivatives

Structurally, 9,10-Didehydro Cabergoline differs from cabergoline (C₂₆H₃₇N₅O₂, MW 451.615 g/mol) by the absence of two hydrogen atoms, forming the C9–C10 double bond. This modification reduces molecular weight by 2.016 g/mol and increases unsaturation. Key comparative features include:

  • Backbone Rigidity: The 9,10-didehydro modification decreases rotational freedom in ring C compared to cabergoline, potentially enhancing selectivity for dopamine receptor subtypes [1] [2].
  • Side Chain Identity: Both compounds share identical urea-based side chains (N-ethylcarbamoyl and 3-(dimethylamino)propyl groups), preserving hydrogen-bonding capacity critical for D2 receptor binding [10].
  • Receptor Affinity Implications: Molecular docking studies suggest the planarized C-ring may reduce binding to 5-HT₂B receptors—associated with valvulopathy—while maintaining D2 affinity. This contrasts with pergolide, which lacks structural modifications to mitigate 5-HT₂B binding [1] [6].

Among ergoline derivatives, 9,10-Didehydro Cabergoline shares closer structural homology with dihydroergocryptine than with lysergic acid derivatives like LSD. Unlike non-ergoline dopamine agonists (e.g., ropinirole), it retains the tetracyclic ergoline scaffold but modifies its saturation pattern [1] [8].

Table 2: Structural Comparison with Key Ergoline Derivatives

CompoundCore StructureC9–C10 BondSubstituent at C8Molecular Formula
9,10-Didehydro Cabergoline6,6a,8,9-Tetrahydroindolo[4,3-fg]quinolineDouble bondUrea carboxamideC₂₆H₃₅N₅O₂
Cabergoline6,6a,8,9,10,10a-Hexahydroindolo[4,3-fg]quinolineSingle bondUrea carboxamideC₂₆H₃₇N₅O₂
Pergolide6,6a,8,9,10,10a-Hexahydroindolo[4,3-fg]quinolineSingle bondMethylthioethylC₁₉H₂₆N₂S
Lisuride6,6a,8,9,10,10a-Hexahydroindolo[4,3-fg]quinolineSingle bondUrea methylC₂₀H₂₆N₄O

Physicochemical Properties: Solubility, Stability, and Reactivity

Solubility Profile:

  • Lipophilicity: Experimental XLogP₃-AA value of 2.2 indicates moderate lipophilicity, comparable to cabergoline (LogP 2.43) [2] [7].
  • Solvent Behavior: Soluble in chlorinated solvents (dichloromethane, chloroform), moderately soluble in ethanol, and sparingly soluble in water (<0.1 mg/mL). The double bond slightly enhances polarity relative to cabergoline, reducing hydrocarbon solubility [2] [5].

Stability Characteristics:

  • Thermal Degradation: Decomposition occurs above 475°C (predicted boiling point). Differential scanning calorimetry shows no melting point below 300°C, indicating thermal stability comparable to ergot alkaloids [5].
  • Photolytic Sensitivity: The conjugated diene system in rings B and C increases UV absorption at 254 nm, necessitating light-protected storage to prevent [2+2] cycloadditions.
  • Hydrolytic Stability: The acylurea bond resists hydrolysis at physiological pH but degrades under strong acidic (pH <2) or basic (pH >10) conditions, similar to cabergoline [9] [10].

Reactivity Patterns:

  • Electrophilic Sites: The electron-rich indole nitrogen (pKa ≈17.4) and C9–C10 double bond serve as nucleophilic centers. The vinyl group at C7 undergoes electrophilic addition reactions [2] [5].
  • Oxidation Sensitivity: TEMPO-catalyzed oxidation targets the indole ring, forming N-oxide derivatives. The allyl side chain is susceptible to epoxidation [9].
  • Synthetic Intermediates: Used in cabergoline synthesis via reductive amination or as a precursor for C9-functionalized ergolines. Key reactions include:
  • Pd-catalyzed hydrogenation to saturate C9–C10 bond
  • Michael addition at C10 for novel ergoline analogs [9].

Table 3: Experimental Physicochemical Parameters

PropertyValueMeasurement ConditionsSignificance
Density1.09 ± 0.1 g/cm³Solid state, 25°CPredicts packing efficiency in solid forms
pKa17.38 ± 0.40Aqueous solution, 25°CIndicates weak basicity at indole nitrogen
Partition Coefficient (LogP)2.2n-octanol/water systemGuides bioavailability predictions
Aqueous Solubility<0.1 mg/mLPhosphate buffer, pH 7.4, 25°CExplains formulation challenges
UV-Vis λₘₐₓ280 nmMethanol solutionIdentifies analytical detection wavelength

Properties

CAS Number

1380085-95-9

Product Name

9,10-Didehydro Cabergoline

IUPAC Name

(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C26H35N5O2

Molecular Weight

449.599

InChI

InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1

InChI Key

QSDBNKLYDMLOES-AUSIDOKSSA-N

SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C

Synonyms

(8β)-9,10-Didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-ergoline-8-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.